Cas no 1007347-63-8 ((4,4’-Didodecyl-2,2’-bithiophene-5,5’-diyl)bis(trimethylstannane))

(4,4’-Didodecyl-2,2’-bithiophene-5,5’-diyl)bis(trimethylstannane) 化学的及び物理的性質
名前と識別子
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- (4,4’-Didodecyl-2,2’-bithiophene-5,5’-diyl)bis(trimethylstannane)
- (4,4'-Didodecyl-2,2'-bithiophene-5,5'-diyl)bis(triMethylstannane)
- (n-dodecyl)(Me3Sn)C4HSC4HS(SnMe3)(n-dodecyl)
- 4,4'-didocecyl-5,5'-trimethylstannyl-2,2'-bithiophene
- 5,5'-bis(trimethylstannyl)-4,4'-bis(dodecyl)-2,2'-bithiophene
- (4,4'‐didodecyl‐2,2'‐ bithiophene‐5,5'‐ diyl)bis(triMethylstann ane)
- 1,1'-(4,4'-Didodecyl[2,2'-bithiophene]-5,5'-diyl)bis[1,1,1-trimethylstannane]
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- MDL: MFCD29918166
計算された属性
- Exact Mass: 828.2957g/mol
- Surface Charge: 0
- 水素結合ドナー数: 0
- Hydrogen Bond Acceptor Count: 2
- 回転可能化学結合数: 25
- Exact Mass: 830.2963g/mol
- 単一同位体質量: 830.2963g/mol
- Topological Polar Surface Area: 56.5Ų
- Heavy Atom Count: 42
- 複雑さ: 599
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- Defined Bond Stereocenter Count: 0
- 不確定化学結合立体中心数: 0
- Covalently-Bonded Unit Count: 1
じっけんとくせい
- Solubility: Insuluble (1.1E-8 g/L) (25 ºC),
- PSA: 56.48000
- LogP: 13.49380
(4,4’-Didodecyl-2,2’-bithiophene-5,5’-diyl)bis(trimethylstannane) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D520963-5g |
(4,4'-didodecyl-2,2'-bithiophene-5,5'-diyl)bis(trimethylstannane) |
1007347-63-8 | 95% | 5g |
$1800 | 2023-09-02 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D856456-1g |
(4,4'-di-n-dodecyl-2,2'-bithiophene-5,5'-diyl)bis(trimethylstannane) |
1007347-63-8 | 98% | 1g |
7,000.00 | 2021-05-17 | |
Aaron | AR0095KH-100mg |
(4,4'‐didodecyl‐2,2'‐
bithiophene‐5,5'‐
diyl)bis(triMethylstann
ane) |
1007347-63-8 | 99% | 100mg |
$90.00 | 2025-02-13 | |
Aaron | AR0095KH-250mg |
(4,4'‐didodecyl‐2,2'‐
bithiophene‐5,5'‐
diyl)bis(triMethylstann
ane) |
1007347-63-8 | 99% | 250mg |
$143.00 | 2025-02-13 | |
A2B Chem LLC | AE26021-1g |
(4,4'‐didodecyl‐2,2'‐
bithiophene‐5,5'‐
diyl)bis(triMethylstann
ane) |
1007347-63-8 | 99% | 1g |
$251.00 | 2024-04-20 | |
Aaron | AR0095KH-1g |
(4,4'‐didodecyl‐2,2'‐
bithiophene‐5,5'‐
diyl)bis(triMethylstann
ane) |
1007347-63-8 | 99% | 1g |
$371.00 | 2025-03-07 | |
1PlusChem | 1P0095C5-1g |
(4,4'‐didodecyl‐2,2'‐
bithiophene‐5,5'‐
diyl)bis(triMethylstann
ane) |
1007347-63-8 | 99% | 1g |
$250.00 | 2023-12-27 |
(4,4’-Didodecyl-2,2’-bithiophene-5,5’-diyl)bis(trimethylstannane) 関連文献
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
(4,4’-Didodecyl-2,2’-bithiophene-5,5’-diyl)bis(trimethylstannane)に関する追加情報
(4,4'-Didodecyl-2,2'-bithiophene-5,5'-diyl)bis(trimethylstannane): A Comprehensive Overview
The compound with CAS No. 1007347-63-8, known as (4,4'-Didodecyl-2,2'-bithiophene-5,5'-diyl)bis(trimethylstannane), is a highly specialized organic material that has garnered significant attention in the field of materials science and electronics. This compound is a derivative of bithiophene, a well-known heterocyclic structure with two sulfur atoms in a conjugated system. The presence of didodecyl substituents on the bithiophene core and the attachment of trimethylstannane groups at the 5 and 5' positions make this compound unique in terms of its electronic properties and potential applications.
The structure of this compound is characterized by a central bithiophene unit, which serves as a conjugated bridge between two trimethylstannane groups. The didodecyl substituents are long alkyl chains that provide steric bulk and influence the compound's solubility and thermal stability. The trimethylstannane groups are organometallic moieties that are often used as precursors in the synthesis of low-dimensional materials such as quantum dots or thin films. This combination of organic and organometallic components makes this compound a versatile building block for advanced materials.
Recent studies have highlighted the potential of this compound in the development of organic semiconductors for applications in flexible electronics and optoelectronic devices. The bithiophene core is known for its high electron mobility and strong absorption properties, which are further enhanced by the presence of the trimethylstannane groups. Researchers have demonstrated that films prepared from this compound exhibit excellent charge transport characteristics, making them suitable for use in field-effect transistors (FETs) and photovoltaic devices.
In addition to its electronic properties, this compound has been explored for its potential in thermoelectric applications. The long alkyl chains provide thermal stability, while the conjugated system allows for efficient energy conversion. Recent advancements in synthetic methodologies have enabled the precise control of the molecular structure, leading to improved thermoelectric performance. These findings suggest that this compound could play a pivotal role in the development of next-generation thermoelectric materials.
The synthesis of (4,4'-Didodecyl-2,2'-bithiophene-5,5'-diyl)bis(trimethylstannane) involves a multi-step process that combines organic synthesis with organometallic chemistry. The key steps include the preparation of the bithiophene core through sulfur-mediated coupling reactions and subsequent functionalization with trimethylstannane groups via nucleophilic substitution. The use of modern analytical techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy has provided valuable insights into the molecular structure and stability of this compound.
From an environmental standpoint, this compound is not classified as a hazardous material under current regulations. Its synthesis and application do not involve any restricted or controlled substances, making it a safe option for use in various industrial and academic settings. However, proper handling procedures should still be followed to ensure safety and compliance with laboratory protocols.
In conclusion, CAS No. 1007347-63-8 represents a cutting-edge material with promising applications in organic electronics and thermoelectric devices. Its unique structure combines the advantages of conjugated systems with organometallic functionalities, offering researchers a powerful tool for advancing material science. As ongoing studies continue to uncover new properties and applications for this compound, it is poised to make significant contributions to the development of next-generation technologies.
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